N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide is a member of acetamides.
Scientific Research Applications
Computational and Pharmacological Evaluation
- Computational and Pharmacological Potential : A study evaluated the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, revealing their binding and moderate inhibitory effects in various assays, indicating a range of potential applications including toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : Research on 1,3,4-oxadiazole compounds shows they possess notable antimicrobial activities, particularly against selected microbial species, with some derivatives being potent against a panel of microbes and displaying less toxicity, suitable for further biological screening (Gul et al., 2017).
Anticancer Properties
- Cytotoxicity and Anticancer Activity : A study synthesized novel derivatives of 1,3,4-oxadiazole and evaluated their cytotoxicity on various cell lines, revealing compounds with significant cytotoxic effects on specific cell lines, indicating potential use in cancer treatment (Vinayak et al., 2014).
Novel Synthesis and Characterization
- Novel Derivatives and Antimicrobial Activity : Research focusing on novel derivatives of naphtho-furan, including 1,3,4-oxadiazole compounds, demonstrates good antibacterial and anti-fungal activity, suggesting potential for antimicrobial applications (Nagarsha et al., 2023).
NMR Study of Derivatives
- Spectral Analysis : A study conducted a detailed NMR analysis of a novel 1,3,4-oxadiazole derivative, providing insights into the structural and isomeric characteristics of such compounds (Ying-jun, 2012).
Antimicrobial and Antiprotozoal Agents
- Antimicrobial and Antiprotozoal Evaluation : Research on N-substituted phenyl-1,3,4-oxadiazole derivatives showcased their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).
Inhibitors in Cancer Research
- Inhibitory Effects in Cancer : A study synthesized oxadiazole derivatives and investigated their role as inhibitors in cancer research, showing significant inhibition of cell growth, particularly in lung cancer (Panchal et al., 2020).
Synthesis and Activity Overview
- Synthesis and Antibacterial Activity : A novel series of 2-mercaptobenzimidazole derivatives, including 1,3,4-oxadiazole, demonstrated excellent activity against a range of microorganisms, highlighting their potential in antibacterial and antifungal applications (Devi et al., 2022).
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-17-6-3-2-5-15(17)13-19(25)22-16-10-8-14(9-11-16)20-23-24-21(28-20)18-7-4-12-27-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
OHSIRHBXHGGCQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.